(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid
Description
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid is a brominated phenoxy acetic acid derivative with the molecular formula C₁₃H₁₅BrO₃ (CAS: 461026-71-1) . Its structure consists of a phenoxy ring substituted with bromine (at position 4), isopropyl (position 2), and methyl (position 5) groups, linked to an acetic acid moiety. The bromine atom enhances electrophilic reactivity, while the acetic acid group enables coordination or hydrogen bonding, making it versatile in chemical modifications .
Properties
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFMMLDUJLXQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid typically involves the bromination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated phenoxyacetic acid derivatives.
Substitution: Amino or hydroxyl-substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation and hormone analogs.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the phenyl ring play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of halogenated phenoxy acetic acids. Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid | 461026-71-1 | C₁₃H₁₅BrO₃ | Br (C4), iPr (C2), Me (C5), -COOH | 305.17 g/mol |
| 2-(4-Iodophenyl)acetic acid | 90429-09-7 | C₁₀H₉NO₇ | I (C4), -COOH | 255.18 g/mol |
| 2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | 100388-17-8 | C₉H₉BrO₄ | Br (C2), -OH (C4), -OMe (C5), -COOH | 277.07 g/mol |
| 2-(2-Bromo-5-methoxyphenyl)acetic acid | 181517-98-6 | C₉H₉BrO₃ | Br (C2), -OMe (C5), -COOH | 259.07 g/mol |
Key Observations :
- Halogen Position : Bromine at position 4 (target compound) vs. position 2 (other brominated derivatives) alters electronic effects. Bromine at C4 increases steric hindrance but stabilizes electrophilic aromatic substitution .
- Functional Groups : The acetic acid (-COOH) group enhances solubility in polar solvents and enables coordination chemistry, similar to its role in enhancing uranium adsorption in acetic acid-modified biochar (ASBB) .
- Methoxy (-OMe): Electron-donating groups (e.g., in 2-(2-Bromo-5-methoxyphenyl)acetic acid) increase ring electron density, favoring electrophilic reactions at specific positions .
Physicochemical Properties
- Acidity: The pKa of the acetic acid group is ~2.5–4.5, making it weakly acidic. Substituents like bromine (electron-withdrawing) lower the pKa, increasing acidity compared to non-halogenated analogues .
- Solubility : Lipophilic substituents (e.g., iPr, Br) reduce water solubility, while polar groups (-COOH) enhance it. For example, the target compound is less water-soluble than 2-(4-hydroxy-5-methoxyphenyl)acetic acid due to bromine and isopropyl groups .
Research Findings and Functional Insights
Role of Acetic Acid Moieties in Adsorption
Studies on ASBB demonstrate that acetic acid modification introduces -COOH groups, enhancing uranium adsorption capacity by 55.8% compared to unmodified biochar . Similarly, the -COOH group in this compound could facilitate interactions with metals or organic cations, though direct evidence for this compound is lacking.
Biological Activity
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHBrO. Its structure features a bromine atom and an isopropyl group attached to a phenoxyacetic acid backbone, contributing to its unique biological properties.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors : The compound can bind to specific enzymes and receptors, modulating their activity. This binding can lead to various biological effects depending on the target pathways involved .
- Auxin Mimicry : It acts similarly to natural plant hormones (auxins), influencing growth processes in plants such as cell elongation and division, which can enhance agricultural productivity.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit potent antibacterial effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Specific compounds derived from this compound have shown significant inhibition rates, making them potential candidates for antibiotic development .
- Antifungal Activity :
-
Plant Growth Regulation :
- As a plant growth regulator, it mimics indoleacetic acid, promoting various growth responses in plants. This property makes it valuable in agriculture for enhancing crop yields and managing plant growth.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (4-bromo-2-isopropyl-5-methylphenoxy)acetic acid, and how can regioselectivity be controlled during bromination?
- Methodology : Use regioselective bromination of a precursor like 2-isopropyl-5-methylphenoxyacetic acid with bromine in acetic acid under controlled conditions (room temperature, 1:1 molar ratio). Monitor reaction progress via TLC and characterize intermediates via -NMR to confirm substitution patterns. Purify via recrystallization using ethanol/water mixtures to remove unreacted bromine .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and single-crystal X-ray diffraction for absolute stereochemical validation. For routine analysis, use -NMR to verify the acetic acid moiety (δ ~170-175 ppm for carbonyl) and FT-IR to confirm phenolic ether linkages (C-O-C stretch ~1250 cm) .
Q. What are the key solubility and stability considerations for storage and experimental use?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., ethyl acetate) for synthetic work. Store at -20°C under inert gas (N) to prevent bromine displacement or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the bromine atom’s electron-withdrawing effect. Experimentally, conduct Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh) as a catalyst. Compare reaction rates and yields with non-brominated analogs to quantify electronic effects .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based viability). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. If discrepancies persist, evaluate cell membrane permeability via Caco-2 monolayer assays and metabolic stability in liver microsomes to identify confounding factors .
Q. How can computational modeling predict the compound’s interactions with biomolecular targets (e.g., enzymes)?
- Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures of target proteins (e.g., cyclooxygenase-2). Validate predictions with mutagenesis studies targeting predicted binding residues. Correlate in silico binding scores with IC values from enzymatic assays .
Q. What analytical approaches quantify trace impurities or byproducts in scaled-up syntheses?
- Methodology : Implement UPLC-QTOF-MS with a C18 column (1.7 µm particles) for high-resolution separation. Use charged aerosol detection (CAD) for non-UV-active impurities. For halogenated byproducts, employ inductively coupled plasma mass spectrometry (ICP-MS) to detect residual bromine species at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
